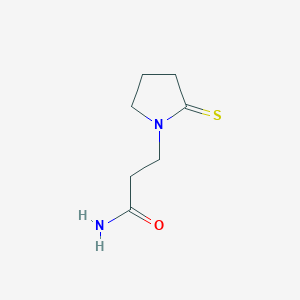![molecular formula C25H19N3O2 B065670 2,6-ビス((3aS,8aR)-8,8a-ジヒドロ-3aH-インデノ[1,2-d]オキサゾール-2-イル)ピリジン CAS No. 185346-09-2](/img/structure/B65670.png)
2,6-ビス((3aS,8aR)-8,8a-ジヒドロ-3aH-インデノ[1,2-d]オキサゾール-2-イル)ピリジン
概要
科学的研究の応用
RPC1063 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study sphingosine 1-phosphate receptor biology.
Biology: Investigates immune cell trafficking and signaling pathways.
Medicine: Explores therapeutic potential in autoimmune diseases like multiple sclerosis and ulcerative colitis.
Industry: Potential applications in drug development and pharmacological research.
作用機序
RPC1063は、S1PR1およびS1PR5に選択的に結合することによってその効果を発揮します。 この結合は、免疫細胞のトラフィックに関与するシグナル伝達経路を調節し、炎症部位へのリンパ球の移動を減少させます . この化合物のこれらの受容体に対する作用は、慢性炎症を制御し、多発性硬化症や潰瘍性大腸炎などの疾患における症状を軽減するのに役立ちます .
準備方法
合成経路および反応条件
RPC1063の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには以下が含まれます。
コア構造の形成: 環化反応による複素環コアの構築が含まれます。
官能基化: 受容体結合に必要な官能基の導入。
精製: 最終生成物は再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度が達成されます。
工業生産方法
RPC1063の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには以下が含まれます。
反応条件の最適化: 収率を最大化し、不純物を最小限に抑えるため。
連続フロー反応器の使用: 反応パラメータをより適切に制御するため。
自動精製システム: 製品品質の一貫性を確保するため。
化学反応の分析
反応の種類
RPC1063は、以下を含むいくつかの種類の化学反応を起こします。
酸化: アルコール基をケトンまたはアルデヒドに変換すること。
還元: ニトロ基をアミンに還元すること。
置換: 芳香環のハロゲン化またはアルキル化。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: パラジウムカーボンまたは水素ガスなどの触媒。
置換: 水素化ナトリウムまたはハロアルカンなどの試薬。
主な製品
これらの反応から生成される主な生成物は、RPC1063の最終構造につながる中間体であり、それぞれが薬理活性に貢献しています。
科学研究への応用
RPC1063は、科学研究において幅広い用途があります。
化学: スフィンゴシン1-リン酸受容体生物学を研究するためのツール化合物として使用されます。
生物学: 免疫細胞のトラフィックとシグナル伝達経路を調査します。
医学: 多発性硬化症や潰瘍性大腸炎などの自己免疫疾患における治療の可能性を探ります.
産業: 創薬や薬理学研究における潜在的な応用。
類似化合物との比較
類似化合物
フィンゴリモド: 多発性硬化症に使用される別のS1P受容体モジュレーター。
シポニモド: RPC1063と同様に、S1PR1およびS1PR5を標的にします。
ポネシモド: 同様の治療用途を持つ選択的なS1P受容体モジュレーター。
RPC1063の独自性
RPC1063は、S1PR1およびS1PR5に対する高い選択性と効力により、他のS1P受容体モジュレーターと比較して、オフターゲット効果が少なく、安全性プロファイルが優れているのが特徴です .
ご不明な点や詳細が必要な場合は、お気軽にお問い合わせください。
特性
IUPAC Name |
(3aR,8bS)-2-[6-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSJUFJXCHHRHW-LUKWVAJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442926 | |
| Record name | (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185346-09-2 | |
| Record name | (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185346-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indane-pybox interact with silver(I) ions, and what types of complexes are formed?
A1: Indane-pybox acts as a bidentate ligand, coordinating to silver(I) ions through the nitrogen atoms of the pyridine ring and one of the oxazoline rings. This interaction leads to the formation of both mononuclear and dinuclear silver(I) complexes. [] The exact structure of the complex depends on factors such as the counterion present and the molar ratio of silver salt to indane-pybox used during synthesis. For example, the reaction of AgCF3SO3 with indane-pybox in a 1:1 ratio yields the mononuclear complex [Ag(indane-pybox)2][BF4], while a 1:2 ratio leads to the dinuclear species [Ag2(indane-pybox)3][CF3SO3]2. [] The structures of these complexes were confirmed by single-crystal X-ray diffraction analysis and solution-state NMR studies. []
Q2: Were the synthesized silver(I)-indane-pybox complexes tested for catalytic activity, and what were the results?
A2: Yes, the dinuclear silver(I) complex [Ag2(indane-pybox)3][CF3SO3]2 was investigated as a potential catalyst for the asymmetric addition of phenylacetylene to N-benzylideneaniline. [] Unfortunately, the complex showed limited catalytic activity in this reaction, suggesting that further optimization of the reaction conditions or exploration of alternative substrates may be necessary to achieve significant enantioselectivity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)

![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)




![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)



